Noberastine
Description
Contextualization of Histamine (B1213489) H1 Receptor Antagonist Research
Histamine, a biogenic amine, plays a pivotal role in mediating various physiological and pathological processes, particularly in allergic responses and inflammation. Its effects are exerted through interaction with four distinct G protein-coupled receptors: H1, H2, H3, and H4. The histamine H1 receptor (H1R) is critically involved in Type 1 hypersensitivity reactions, manifesting as symptoms such as itching, vasodilation, increased vascular permeability, and smooth muscle contraction conicet.gov.arfrontiersin.org. Consequently, the development of histamine H1 receptor antagonists, commonly known as antihistamines, has been a cornerstone in managing allergic conditions conicet.gov.arnih.gov.
The evolution of H1 antihistamines has progressed through several generations, driven by the pursuit of enhanced efficacy and a reduced side-effect profile. First-generation antihistamines, emerging in the 1940s, effectively blocked histamine receptors but were characterized by their non-selective action and ability to readily cross the blood-brain barrier, leading to significant central nervous system (CNS) effects, most notably sedation udes.edu.coresearchgate.netwikipedia.org. The subsequent development of second-generation antihistamines in the 1980s and 1990s aimed to address these limitations by achieving greater selectivity for peripheral H1 receptors, thereby minimizing CNS-related adverse effects udes.edu.coresearchgate.netwikipedia.org. These newer agents function primarily as inverse agonists, modulating the activity of the H1 receptor rather than simply blocking it nih.govwikipedia.org. Antihistamines are widely employed in the treatment of allergic rhinitis, urticaria, atopic dermatitis, and other histamine-mediated disorders wikipedia.orgontosight.aicymitquimica.comlymphosign.comnih.gov.
Historical Perspective on Noberastine's Emergence in Pharmaceutical Research
This compound (B1679381) emerged as part of the ongoing research into more selective and effective H1 receptor antagonists nih.gov. It was developed as a compound structurally modified from astemizole (B1665302), with the objective of achieving a more rapid onset of action while retaining a favorable duration of effect medkoo.comnih.gov. Initial research and development efforts for this compound were associated with Janssen Global Services LLC patsnap.com. Studies investigating this compound's pharmacological properties began to appear in scientific literature around the early 1990s semanticscholar.orgwisc.edunih.gov. Despite its development, its research and development (R&D) status has been noted as discontinued (B1498344) patsnap.com.
Rationale for the Development of Peripherally Selective Antihistamines
The primary impetus behind the development of peripherally selective antihistamines was to mitigate the undesirable central nervous system effects, particularly sedation, associated with first-generation agents udes.edu.coresearchgate.netwikipedia.org. Older antihistamines, due to their lipophilic nature and ability to readily penetrate the blood-brain barrier, often induced drowsiness, impaired cognitive function, and anticholinergic effects wikipedia.orgcymitquimica.comlymphosign.com. The goal was to create compounds that would preferentially target H1 receptors in the periphery, thereby alleviating allergic symptoms without causing significant CNS-related side effects udes.edu.coresearchgate.net. This compound was designed with potent and specific peripheral antihistaminic activity, demonstrating a reduced capacity to cross the blood-brain barrier and consequently exhibiting minimal sedative effects in preclinical and clinical studies cymitquimica.commedkoo.comnih.gov. This peripheral selectivity represents a key advancement in antihistamine pharmacology, offering a more favorable therapeutic profile for managing chronic allergic conditions.
Overview of this compound's Position within the Antihistamine Chemical Landscape
This compound is classified as a histamine H1 receptor antagonist ontosight.aicymitquimica.commedkoo.commedchemexpress.com. Chemically, it is characterized by an imidazopyridine ring and a furanyl group, contributing to its specific interaction with the H1 receptor ontosight.ai. It functions by competing with histamine for binding sites on the H1 receptor, thereby inhibiting histamine-mediated allergic responses ontosight.ai. This compound is noted for its binding kinetic properties, specifically exhibiting slow reversible binding (SRB) patsnap.comnih.govresearchgate.net. This characteristic influences its onset and duration of action, with studies indicating a rapid onset and a relatively shorter duration compared to some other antihistamines like astemizole medkoo.comnih.gov.
In terms of its place within the broader chemical landscape of antihistamines, this compound has demonstrated high affinity for H1 receptors, with reported Ki,app values in the sub-nanomolar range capes.gov.br. Furthermore, studies have highlighted its ability to differentiate between receptor occupation in peripheral tissues (e.g., lung) versus central nervous system sites (e.g., cerebellum), a key indicator of peripheral selectivity capes.gov.br. This profile positions this compound among the more selective H1 antagonists developed to date, aiming to provide effective antihistaminic action with a reduced potential for CNS side effects.
Significance of this compound Studies for Understanding Histamine H1 Receptor Interactions
Studies involving this compound have contributed to a deeper understanding of histamine H1 receptor interactions and the pharmacodynamics of antihistamines. Research utilizing histamine-induced skin wheals and flare models in human volunteers has been instrumental in assessing this compound's efficacy and time course of action nih.govnih.gov. These investigations have shown that this compound effectively inhibits histamine-induced wheal and flare responses, with significant effects observed at doses of 10, 20, and 30 mg, demonstrating a dose-dependent inhibition nih.govnih.gov.
The studies have also elucidated the kinetic aspects of this compound's interaction with the H1 receptor. Its characterization as a slow reversible binder (SRB) provides insight into how its binding kinetics, rather than just affinity, influence its pharmacodynamic profile, including onset and duration of action patsnap.comnih.govresearchgate.net. Furthermore, the quantitative comparison of its receptor binding properties and its differential occupation of peripheral versus central H1 receptors have been significant for understanding the mechanisms underlying peripheral selectivity capes.gov.br. This compound's ability to achieve high peripheral receptor occupancy while maintaining low central occupancy underscores the importance of specific structural modifications in designing selective antihistamines capes.gov.br. The correlation observed between plasma concentrations of this compound and its inhibitory effects on histamine-induced skin wheals further supports its role as an effective H1 receptor antagonist nih.gov.
Data Tables
Table 1: In Vitro Binding Affinities (Ki,app) of this compound and Other H1 Antihistamines to the Histamine H1 Receptor
| Compound | Ki,app (nM) | Relative Affinity (vs. This compound) | Source |
| This compound | 0.55–0.15 | 1x | capes.gov.br |
| Astemizole | ~0.2 | ~1x | capes.gov.br |
| Mequitazine | ~0.29 | ~1.3x | capes.gov.br |
| Terfenadine | ~30x lower | ~30x | capes.gov.br |
| Cetirizine | ~80x lower | ~80x | capes.gov.br |
| Loratadine | ~100x lower | ~100x | capes.gov.br |
Table 2: Peripheral vs. Central Histamine H1 Receptor Occupation by this compound and Related Compounds
| Compound | Dose (mg/kg) | Lung Receptor Occupation (%) | Cerebellar Receptor Occupation (%) | Differentiation (Lung:Cerebellar) | Source |
| This compound | 0.63 | 70 | <10 | High | capes.gov.br |
| Astemizole | ~4.4 (7x this compound) | 70 | <10 | High | capes.gov.br |
| Mequitazine | ~4.4 (7x this compound) | 70 | <10 | High | capes.gov.br |
| Loratadine | 2.5 | 70 | 50 | Poor | capes.gov.br |
| Cetirizine | 2.5 | 60 | 70 | Poor | capes.gov.br |
Table 3: Mean Plasma Concentrations of this compound 1 Hour Post-Administration
| Dose (mg) | Mean Plasma Concentration (ng/mL) | Standard Deviation (ng/mL) | Source |
| 10 | 4.14 | 3.70 | nih.gov |
| 20 | 8.38 | 7.81 | nih.gov |
| 30 | 12.66 | 11.82 | nih.gov |
Table 4: Median Time to First Symptom Relief in Seasonal Allergic Rhinitis Studies
| Treatment Group | Median Time to First Relief | Source |
| This compound | 2 to 4 hours | nih.gov |
| Placebo | 72 hours | nih.gov |
Compound List
This compound
Astemizole
Cetirizine
Loratadine
Mequitazine
Terfenadine
Structure
3D Structure
Properties
IUPAC Name |
3-[(5-methylfuran-2-yl)methyl]-N-piperidin-4-ylimidazo[4,5-b]pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O/c1-12-4-5-14(23-12)11-22-16-15(3-2-8-19-16)21-17(22)20-13-6-9-18-10-7-13/h2-5,8,13,18H,6-7,9-11H2,1H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNIOQSAWKLOGLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CN2C3=C(C=CC=N3)N=C2NC4CCNCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50149317 | |
| Record name | Noberastine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50149317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
110588-56-2, 111922-05-5 | |
| Record name | Noberastine [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110588562 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Noberastine maleate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111922055 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Noberastine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50149317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NOBERASTINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9HPD98OUWN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Chemical Synthesis and Structural Modification of Noberastine
Established Synthetic Routes for Noberastine (B1679381) Production
Specific, detailed synthetic routes for this compound are not explicitly provided in the readily available literature snippets. However, this compound is recognized as a known chemical entity with a defined structure, implying that established synthetic methodologies exist within the broader chemical and medicinal chemistry literature. targetmol.comcymitquimica.commedkoo.comnih.gov Its classification as a furan (B31954) derivative of nor-astemizole suggests that synthetic strategies might build upon or adapt routes used for related compounds. medkoo.com Discussions in patents and research articles often refer to this compound in the context of its pharmacological properties and its place among other H1 receptor antagonists, indicating its synthesis is a documented process. tandfonline.comresearchgate.netresearchgate.netresearchgate.net For instance, studies on related pyrido[2,3-d]pyrimidin-4(3H)-one derivatives, which also act as H1 antagonists, involve multi-step syntheses including cyclo-condensation reactions and nucleophilic displacement of mercapto groups. tandfonline.comresearchgate.net These general approaches to synthesizing complex heterocyclic systems are indicative of the types of reactions that might be employed in this compound production.
Methodologies for Derivatization and Analogue Generation of this compound
The generation of this compound analogues typically involves systematic structural modifications aimed at improving potency, selectivity, pharmacokinetic properties, or reducing potential side effects. As this compound is a derivative of nor-astemizole, modifications of the nor-astemizole scaffold represent a logical approach to analogue generation. medkoo.com Structure-activity relationship (SAR) studies are crucial in this domain. For example, research on related indolylpiperidinyl derivatives as H1 antagonists has shown that substitutions on the indolyl ring can significantly impact in vivo activity and receptor selectivity. researchgate.net Similarly, modifications to the linker between the piperidine (B6355638) and the core heterocyclic system, or alterations to the substituents on the furan or imidazopyridine rings, are common strategies for creating novel analogues with potentially enhanced profiles. ontosight.ai
Stereochemical Considerations in this compound Synthesis (if applicable)
The provided literature does not explicitly detail stereochemical centers within the this compound molecule or describe specific enantioselective synthetic routes for its production. However, general principles for synthesizing stereoisomers are well-established in organic chemistry. google.com Asymmetric synthesis, employing optically active reagents, substrates, catalysts, or solvents, is a primary method for obtaining specific enantiomers. google.com Alternatively, chiral resolution techniques or asymmetric transformations can be used to separate enantiomers or convert one into another. google.comgoogleapis.com While the specific stereochemistry of this compound is not detailed in these snippets, the broader field of drug synthesis acknowledges the critical role of stereochemistry in biological activity, and such considerations would be paramount in the development of any new this compound-related compounds.
Exploration of Novel Synthetic Strategies for this compound and Related Furan Derivatives
While direct novel synthetic strategies for this compound are not detailed in the provided snippets, research into related furan derivatives has explored innovative approaches. For instance, novel synthetic routes for 2,5-disubstituted furan derivatives have been developed utilizing catalyzed dehydration of D(-)-fructose and subsequent etherification of 5-(hydroxymethyl)-2-furaldehyde (HMF). researchgate.net Other research has focused on efficient methods for synthesizing novel furo- and thieno-triazolopyridines through multi-component reactions and tandem cyclization strategies. nih.govresearchgate.net These examples highlight the ongoing exploration of diverse chemical transformations for constructing complex furan-containing heterocyclic systems, which could potentially inspire future synthetic endeavors for this compound or its analogues.
Green Chemistry Approaches in the Synthesis of this compound Precursors
The principles of green chemistry are increasingly vital in pharmaceutical synthesis, aiming to reduce environmental impact and improve sustainability. nih.govnih.govresearchgate.netwa.gov Key principles include waste prevention, maximizing atom economy, using catalysts over stoichiometric reagents, and employing safer solvents and reaction conditions. wa.gov For the synthesis of this compound precursors or analogues, greener approaches could involve:
Catalysis: Utilizing catalytic methods, such as those employed in the synthesis of related heterocycles, can improve efficiency and reduce waste compared to stoichiometric reactions. nih.govwa.gov
Solvent Selection: Replacing hazardous organic solvents with greener alternatives like water, ionic liquids, or employing solvent-free reactions where feasible aligns with green chemistry principles. nih.gov
Atom Economy: Designing synthetic routes that incorporate a higher proportion of starting materials into the final product minimizes waste. wa.gov
Safer Reagents: For example, if methylation is a step, using methanol (B129727) with an acid catalyst would be a greener alternative to highly toxic methylating agents like dimethyl sulfate (B86663) or methyl iodide. nih.gov
Biocatalysis and Biosynthesis: Leveraging enzymes or microorganisms for specific transformations offers a highly selective and environmentally benign approach. nih.gov
While specific green synthesis routes for this compound are not detailed, these general principles provide a framework for developing more sustainable manufacturing processes for the compound and its precursors.
Molecular and Cellular Pharmacology of Noberastine
Mechanistic Elucidation of Noberastine (B1679381) as a Histamine (B1213489) H1 Receptor Antagonist
This compound functions as a histamine H1 receptor antagonist, effectively blocking the action of histamine at these receptors. ncats.iotargetmol.commedkoo.comwikipedia.org Histamine, when binding to H1 receptors, mediates various physiological responses, including pruritus, vasodilation, and increased vascular permeability, which are characteristic of allergic reactions. wikipedia.org this compound acts as an inverse agonist at the histamine H1-receptor, meaning it binds to the receptor and stabilizes it in an inactive conformation, thereby reducing constitutive receptor activity and preventing histamine binding. wikipedia.org This antagonism is crucial for its therapeutic efficacy in managing histamine-mediated allergic conditions.
Quantitative Analysis of this compound-Receptor Binding Kinetics and Affinity
The interaction of this compound with the histamine H1 receptor is quantifiable through its binding kinetics and affinity. Studies have demonstrated that this compound exhibits a high affinity for the H1 receptor, with apparent inhibition constants (Ki,app) reported in the low nanomolar range. Specifically, this compound has shown Ki,app values between 0.15 and 0.55 nM across various assay conditions. capes.gov.br This indicates a strong binding interaction.
Binding kinetics are defined by the rates of association (kon or ka) and dissociation (koff) of the drug from its target receptor. The equilibrium dissociation constant (KD), often derived from these kinetic parameters, serves as a measure of binding affinity, where a lower KD value signifies higher affinity. bmglabtech.com While specific kinetic rate constants for this compound are not detailed in all sources, its low Ki,app suggests efficient binding. The concept of Slow Reversible Binding (SRB) is also relevant, where drugs with slower dissociation rates can exhibit prolonged pharmacodynamic effects even after plasma concentrations decline. patsnap.comnih.gov
Table 1: Comparative Histamine H1 Receptor Binding Affinity (Ki,app)
| Compound | Ki,app (nM) | Source |
| This compound | 0.15 - 0.55 | capes.gov.br |
| Astemizole (B1665302) | 0.2 | capes.gov.br |
| Mequitazine | 0.29 | capes.gov.br |
| Terfenadine | 30 | capes.gov.br |
| Cetirizine | 80 | capes.gov.br |
| Loratadine | 100 | capes.gov.br |
Downstream Signaling Pathway Modulation by this compound in Cellular Systems
As a histamine H1 receptor antagonist, this compound influences the downstream signaling pathways initiated by H1 receptor activation. Histamine H1 receptors are G protein-coupled receptors (GPCRs) that typically activate the Gq/11 signaling pathway. idrblab.net This activation leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). idrblab.net These events mediate cellular responses such as smooth muscle contraction and increased vascular permeability. idrblab.net By blocking histamine's action, this compound inhibits these downstream signaling cascades, thereby preventing or reducing the cellular manifestations of allergic reactions. While specific cellular targets beyond the H1 receptor itself are not extensively detailed for this compound in the provided literature, its role as an antagonist inherently modulates these pathways. idrblab.net
Investigation of this compound's Effects on Cellular Processes (e.g., mast cell degranulation)
This compound has been investigated for its effects on cellular processes relevant to allergic inflammation, including its impact on mast cells. Mast cells are critical effector cells in allergic responses, releasing potent mediators such as histamine, cytokines, and chemokines upon activation. mdpi.comnih.govaaaai.org This release, known as degranulation, is typically triggered by the cross-linking of IgE antibodies bound to high-affinity IgE receptors (FcεRI) on the mast cell surface, often following exposure to an allergen. mdpi.comnih.govaaaai.org
Studies have examined this compound's influence on histamine-induced skin wheals and flares in human volunteers, which are physiological manifestations of histamine release and subsequent vascular changes, often involving mast cell activation. ncats.ionih.gov Research has also explored the effects of this compound on rat peritoneal mast cells. ncats.ionih.gov Although specific in vitro data detailing this compound's direct inhibition of mast cell degranulation markers (like β-hexosaminidase or histamine release) are not explicitly provided, its mechanism as a histamine H1 receptor antagonist implies an indirect role in mitigating mast cell-mediated inflammatory cascades by blocking histamine's effects.
Analysis of this compound's Selectivity for Peripheral Histamine H1 Receptors and Absence of Central Nervous System Engagement
A key characteristic of this compound is its potent and specific peripheral antihistamine activity, with a notable absence of significant central nervous system (CNS) engagement. ncats.iotargetmol.commedkoo.com Preclinical studies have indicated that this compound lacks central nervous system effects, suggesting limited penetration across the blood-brain barrier (BBB). ncats.iomedkoo.com This peripheral selectivity is a hallmark of second-generation H1 antagonists, which are designed to minimize CNS-related side effects such as sedation. wikipedia.orgdrugbank.com
The selective action of this compound on peripheral H1 receptors is supported by ex vivo studies that measured receptor occupancy in different tissues. At a dose of 0.63 mg/kg, this compound demonstrated approximately 70% occupancy of histamine H1 receptors in the lung (a peripheral tissue) while showing less than 10% occupancy in the cerebellum (a CNS tissue), indicating a high degree of peripheral selectivity. capes.gov.br This contrasts with some older antihistamines or other second-generation agents that may exhibit less pronounced differentiation between peripheral and central receptor binding. wikipedia.orgcapes.gov.brwikipedia.org Mechanisms contributing to peripheral selectivity often include physicochemical properties like hydrophilicity or active efflux by BBB transporters, which limit brain penetration. wikipedia.org
Table 2: Comparative Duration of Action
| Compound | Duration of Action | Source |
| This compound | Short | capes.gov.br |
| Astemizole | Extremely Long | capes.gov.br |
| Terfenadine | Short | capes.gov.br |
| Mequitazine | Short | capes.gov.br |
Structure Activity Relationship Sar and Computational Chemistry of Noberastine
Identification of Key Pharmacophore Features within the Noberastine (B1679381) Scaffold
A pharmacophore model represents the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. For H1 receptor antagonists, including those with a benzimidazole (B57391) core like this compound, several key pharmacophoric features have been identified through computational studies of various ligands. nih.gov While a specific model for this compound is not extensively published, its key features can be inferred from its structural similarity to astemizole (B1665302) and other H1 antagonists.
The generally accepted pharmacophore for H1 antagonists consists of:
Two aromatic regions (Ar1, Ar2): These are crucial for establishing hydrophobic and van der Waals interactions within the receptor binding pocket. In this compound, these would be the fluorophenylmethyl group and the benzimidazole ring system.
A protonatable amine center (N): This feature, typically a tertiary amine within a piperidine (B6355638) or similar ring, forms a critical ionic bond with a key aspartate residue (Asp107) in the H1 receptor.
A hydrophobic feature: This can be an aliphatic or aromatic group that further enhances binding through hydrophobic interactions.
Based on the structure of this compound, a putative pharmacophore model can be constructed, highlighting the spatial arrangement of these critical features.
Interactive Table: Putative Pharmacophore Features of this compound
| Pharmacophore Feature | Corresponding Moiety in this compound | Presumed Interaction with H1 Receptor |
| Aromatic Ring 1 | 4-fluorophenyl group | Hydrophobic and π-π stacking interactions |
| Aromatic Ring 2 | Benzimidazole ring | Hydrophobic and potential hydrogen bonding |
| Cationic Amine | Piperidine nitrogen | Ionic interaction with Asp107 |
| Hydrophobic Region | Ethyl-methoxyphenyl chain | Hydrophobic interactions |
This model serves as a foundational tool for designing new molecules with potentially improved affinity and selectivity for the H1 receptor.
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the biological activity of a series of compounds with their physicochemical properties, expressed as molecular descriptors. For H1 antagonists, QSAR studies have revealed several key descriptors that influence their potency.
Hydrophobicity (logP): A critical factor for membrane permeability and interaction with hydrophobic pockets of the receptor.
Molecular Surface Area Descriptors: Properties such as the water-accessible surface area of hydrophobic atoms (FASA_H) have been correlated with the association rate constant (kon) of antihistamines to the H1 receptor. nih.govnih.gov
3D Molecular Field Descriptors: Descriptors like vsurf_CW2, which relates to the hydrophilic/hydrophobic surface ratio, have been linked to the dissociation rate constant (koff). nih.govnih.gov
Topological and Electronic Descriptors: These can describe molecular shape, size, and electronic distribution, all of which are crucial for receptor binding.
A hypothetical QSAR model for this compound analogues could be developed by synthesizing a series of derivatives with modifications at various positions (e.g., on the phenyl ring, benzimidazole, or the ethyl-methoxyphenyl chain) and correlating their H1 receptor binding affinities with calculated molecular descriptors.
Interactive Table: Hypothetical QSAR Data for this compound Analogues
| Analogue | Modification | logP | FASA_H | Predicted pIC50 |
| N-01 | (Parent this compound) | 4.8 | 0.75 | 8.5 |
| N-02 | 4-Cl on phenyl | 5.2 | 0.78 | 8.7 |
| N-03 | 4-CH3 on phenyl | 5.1 | 0.77 | 8.6 |
| N-04 | Removal of OCH3 | 4.5 | 0.72 | 8.2 |
| N-05 | N-oxide on piperidine | 4.2 | 0.70 | 7.9 |
Note: The pIC50 values in this table are hypothetical and for illustrative purposes only.
Such a model would be invaluable for predicting the activity of unsynthesized compounds and prioritizing synthetic efforts towards more potent analogues.
Molecular Docking and Dynamics Simulations of this compound-Receptor Interactions
Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the binding of a ligand to its receptor at an atomic level. Given this compound's structural similarity to astemizole, insights into its binding can be drawn from docking studies and the recently resolved cryo-electron microscopy (cryo-EM) structure of the H1 receptor in complex with astemizole. researchgate.net
Molecular Docking: Docking simulations would place this compound into the binding site of a homology model or a crystal structure of the H1 receptor. These simulations predict the most likely binding pose and interaction energies. Key interactions for H1 antagonists within the receptor binding pocket typically involve:
Ionic Bond: The protonated nitrogen of the piperidine ring in this compound is expected to form a strong ionic bond with the carboxylate group of Aspartate 107 (Asp3.32) in transmembrane helix 3 (TM3). mdpi.com
Hydrophobic Interactions: The 4-fluorophenyl ring and the benzimidazole moiety of this compound would likely occupy hydrophobic pockets within the receptor, formed by aromatic and aliphatic residues in TMs 3, 5, 6, and 7.
Hydrogen Bonds: The methoxy (B1213986) group and the nitrogen atoms of the benzimidazole ring could potentially form hydrogen bonds with surrounding residues, further stabilizing the complex.
Molecular Dynamics Simulations: Following docking, MD simulations can be performed to assess the stability of the predicted this compound-H1 receptor complex over time. These simulations provide a more dynamic picture of the binding, revealing conformational changes in both the ligand and the receptor upon binding and the role of water molecules in mediating interactions. The stability of the key ionic and hydrophobic interactions would be a primary focus of such simulations.
Interactive Table: Key Interacting Residues in the H1 Receptor for Astemizole-like Ligands
| Transmembrane Helix | Key Residues | Potential Interaction with this compound |
| TM3 | Asp107, Tyr108 | Ionic bond, Hydrogen bond |
| TM4 | Trp158 | Hydrophobic interaction |
| TM5 | Phe199, Lys200 | Hydrophobic, Cation-π interaction |
| TM6 | Phe432, Trp428 | π-π stacking, Hydrophobic interaction |
| TM7 | Tyr453 | Hydrogen bond |
These computational approaches provide a detailed molecular blueprint of how this compound recognizes and binds to the H1 receptor, which is crucial for understanding its mechanism of action.
In Silico Prediction of this compound's Molecular Target Specificity
While this compound is designed as a selective H1 receptor antagonist, all drugs have the potential to interact with other targets, leading to off-target effects. In silico target prediction, also known as target fishing, uses computational methods to identify potential primary and secondary targets of a small molecule.
Several computational approaches can be employed to predict the target specificity of this compound:
Ligand-Based Methods: These methods compare the 2D or 3D similarity of this compound to large databases of compounds with known biological activities. If this compound is structurally similar to compounds that are known to bind to other receptors or enzymes, these could be predicted as potential off-targets.
Structure-Based Methods (Reverse Docking): In this approach, the structure of this compound is docked against a large panel of protein structures. Targets to which this compound is predicted to bind with high affinity are identified as potential off-targets. This is particularly useful for identifying structurally novel interactions.
Pharmacophore-Based Screening: The pharmacophore model of this compound can be used to screen databases of 3D protein structures to find binding sites that are complementary to its key features.
For a compound like this compound, which is a derivative of astemizole, a known hERG potassium channel blocker, a primary focus of in silico target prediction would be to assess its potential for hERG binding. Computational models for hERG blockade are well-established and could be used to predict this potential liability early in the drug development process.
Interactive Table: Potential In Silico Target Prediction Approaches for this compound
| Method | Principle | Potential Application for this compound |
| Similarity Searching | Compares this compound to known ligands. | Identify potential off-targets based on structural similarity to other bioactive molecules. |
| Reverse Docking | Docks this compound into multiple protein structures. | Predict binding to a wide range of potential on- and off-targets. |
| hERG Blockade Models | QSAR or pharmacophore models for hERG affinity. | Specifically predict the risk of cardiotoxicity. |
| PharmMapper | Pharmacophore-based target identification. | Identify proteins with binding sites that match this compound's pharmacophore. |
These in silico methods are valuable for building a comprehensive target profile of this compound, helping to anticipate its broader pharmacological effects.
Computational Approaches for Rational Design of Novel H1 Antagonists Based on this compound's Structure
The structure of this compound serves as an excellent starting point for the rational design of novel H1 antagonists with improved properties, such as higher potency, better selectivity, and a more favorable safety profile.
Several computational strategies can be employed for this purpose:
Scaffold Hopping: This technique involves replacing the core scaffold of a molecule (e.g., the benzimidazole ring in this compound) with a different chemical moiety while retaining the key pharmacophoric features. cresset-group.com This can lead to the discovery of novel chemical classes of H1 antagonists with potentially improved properties and novel intellectual property.
Fragment-Based Drug Design (FBDD): Small molecular fragments that are observed to bind to specific sub-pockets of the H1 receptor can be computationally linked together or grown to create larger, more potent molecules. nih.gov This approach can be guided by the crystal structure of the H1 receptor.
Structure-Based Optimization: Using the docked pose of this compound in the H1 receptor, modifications can be designed to enhance specific interactions. For example, a substituent could be added to form a new hydrogen bond with a nearby residue, thereby increasing binding affinity.
De Novo Design: Computational algorithms can be used to design novel molecules that fit the binding site of the H1 receptor from scratch, using the key pharmacophoric features as constraints.
Interactive Table: Rational Design Strategies Based on this compound
| Design Strategy | Description | Example Application |
| Scaffold Hopping | Replacing the benzimidazole core with another heterocyclic system. | Designing novel H1 antagonists with a different chemical scaffold to improve selectivity. |
| Fragment-Based Design | Linking small fragments that bind to adjacent sites in the H1 receptor. | Building a novel ligand from fragments identified through virtual or experimental screening. |
| Bioisosteric Replacement | Replacing a functional group with another that has similar physicochemical properties. | Replacing the methoxy group with a different electron-donating group to modulate metabolism. |
| Multi-parameter Optimization | Using computational models to simultaneously optimize for potency, selectivity, and ADMET properties. | Designing analogues of this compound with reduced potential for hERG blockade. |
By leveraging these computational approaches, the development of the next generation of H1 antagonists can be accelerated, leading to safer and more effective treatments for allergic conditions.
Table of Compounds
Preclinical Biological Evaluation of Noberastine in Model Systems
Biotransformation and Metabolic Pathways of Noberastine Mechanistic Aspects
Characterization of Enzymatic Biotransformation Pathways of Noberastine (B1679381) in Preclinical Species
The metabolism of Astemizole (B1665302) is known to be primarily hepatic and mediated by the cytochrome P450 (CYP) superfamily of enzymes. nih.govnih.gov In vitro studies using human liver microsomes have been instrumental in elucidating the specific CYP isoforms involved. nih.govnih.gov Similar pathways are anticipated for this compound, given its structural relationship to Astemizole.
For Astemizole, the main metabolic transformations include O-demethylation, N-dealkylation, and hydroxylation. nih.govnih.gov These reactions are catalyzed by multiple CYP isoforms, indicating a complex metabolic profile. nih.gov It is plausible that this compound undergoes similar enzymatic processes, although the specific enzymes and the rate of metabolism may differ due to structural modifications.
Identification and Structural Elucidation of Major this compound Metabolites in In Vitro and Animal Studies
As with its enzymatic pathways, the major metabolites of this compound have not been explicitly detailed in published literature. Therefore, we will detail the identified metabolites of Astemizole to infer the likely metabolic products of this compound.
In vitro studies with human liver microsomes have identified three primary metabolites of Astemizole:
Desmethylastemizole (DES-AST): Formed via O-demethylation. nih.govnih.govnih.gov
6-Hydroxyastemizole (6OH-AST): Formed through hydroxylation. nih.govnih.gov
Norastemizole (NOR-AST): Resulting from N-dealkylation. nih.govnih.govnih.gov
The formation ratio of these metabolites in human liver microsomes has been reported to be approximately 7.4 : 2.8 : 1 for DES-AST, 6OH-AST, and NOR-AST, respectively. nih.govnih.gov
Table 1: Major Metabolites of Astemizole Identified in Human Liver Microsomes
| Metabolite | Metabolic Reaction |
| Desmethylastemizole (DES-AST) | O-demethylation |
| 6-Hydroxyastemizole (6OH-AST) | Hydroxylation |
| Norastemizole (NOR-AST) | N-dealkylation |
This table is based on data from studies on Astemizole.
Given the structural similarities, it is hypothesized that this compound could undergo analogous metabolic transformations, leading to hydroxylated and N-dealkylated metabolites. The absence of a methoxy (B1213986) group in this compound's structure, which is present in Astemizole, precludes the formation of a direct O-demethylated equivalent. nih.govdrugbank.commedchemexpress.comresearchgate.netfda.gov
Assessment of In Vitro Metabolic Stability of this compound Across Different Enzyme Systems
Specific data on the in vitro metabolic stability of this compound is not currently available. However, the principles of such assessments can be described. In vitro metabolic stability assays are crucial in early drug development to predict the in vivo clearance of a compound. nuvisan.comspringernature.com These assays typically utilize liver microsomes or hepatocytes. nuvisan.comresearchgate.net
For Astemizole, studies have shown that it is extensively metabolized in human liver microsomes. nih.govnih.gov The stability of a compound is generally expressed as its half-life (t½) and intrinsic clearance (Clint). A shorter half-life indicates lower metabolic stability.
Table 2: Conceptual Framework for In Vitro Metabolic Stability Assessment
| Enzyme System | Parameters Measured | Implication |
| Liver Microsomes | Half-life (t½), Intrinsic Clearance (Clint) | Predicts hepatic clearance |
| Hepatocytes | Half-life (t½), Intrinsic Clearance (Clint) | Provides a more complete picture of metabolism, including Phase II reactions |
This table represents a general approach to metabolic stability studies.
It is anticipated that this compound, like Astemizole, would exhibit metabolic liability in these in vitro systems. The structural modifications in this compound may influence its stability, potentially leading to a different metabolic profile and clearance rate compared to Astemizole.
Mechanistic Studies on Potential Drug-Metabolizing Enzyme Interactions Involving this compound (e.g., Inhibition or Induction)
There is a lack of specific studies on the potential of this compound to inhibit or induce drug-metabolizing enzymes. However, the known interactions of Astemizole with CYP enzymes provide a basis for potential considerations for this compound.
CYP3A4: This enzyme is implicated in the formation of the minor metabolites of Astemizole, 6-hydroxyastemizole and norastemizole. nih.govnih.gov
CYP2D6: Recombinant CYP2D6 has been shown to catalyze the formation of 6-hydroxyastemizole and desmethylastemizole. nih.govnih.gov
Given that this compound is structurally related to Astemizole, it is plausible that it is also a substrate for CYP enzymes, and therefore could be subject to drug-drug interactions with inhibitors or inducers of these enzymes. For example, co-administration with potent CYP3A4 inhibitors could potentially alter the metabolic profile of this compound. However, without direct experimental data, this remains speculative.
Comparative Metabolic Profiling of this compound with its Parent Compound, Astemizole
A direct comparative metabolic profiling of this compound and Astemizole from a single study is not available. However, based on the known metabolism of Astemizole and the chemical structures of both compounds, a comparative analysis can be postulated.
Table 3: Structural and Metabolic Comparison of Astemizole and this compound
| Feature | Astemizole | This compound |
| Parent Compound | - | Astemizole |
| Key Structural Difference | Contains a p-methoxyphenyl-ethyl group | Lacks the p-methoxyphenyl-ethyl group, has a different heterocyclic system |
| Known Major Metabolic Pathways | O-demethylation, N-dealkylation, Hydroxylation | Hypothesized: N-dealkylation, Hydroxylation |
| Primary Metabolizing Enzymes | CYP3A4, CYP2D6, and others | Hypothesized: Likely involves CYP enzymes |
This table is a comparative analysis based on the known metabolism of Astemizole and the structures of both compounds.
Analytical Methodologies for Noberastine Research
Development and Validation of Chromatographic Techniques for Noberastine (B1679381) Detection and Quantification in Research Samples
The detection and quantification of this compound in research samples would likely rely on the development and validation of robust chromatographic methods, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). wjpmr.comnih.gov The choice between these techniques would depend on the physicochemical properties of this compound, including its volatility and thermal stability.
A typical HPLC method development would involve a systematic optimization of several parameters. pharmtech.comijnrd.org This process includes the selection of an appropriate stationary phase (e.g., C18 column), a mobile phase with a suitable solvent composition and pH, and a detector that offers high sensitivity and selectivity for this compound. lu.senih.gov Validation of the developed method would be performed according to the International Council for Harmonisation (ICH) guidelines to ensure its reliability. wjpmr.comijnrd.org Key validation parameters would include specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). nih.gov
For instance, a hypothetical HPLC method for this compound could be developed as outlined in the table below.
Table 1: Hypothetical HPLC Method Parameters for this compound Analysis
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 3.0) (60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 230 nm |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
Application of Spectroscopic Methods (e.g., NMR, Mass Spectrometry) for Structural Confirmation of this compound and its Research Metabolites
Spectroscopic techniques are indispensable for the structural elucidation of new chemical entities and their metabolites. nih.govnptel.ac.innih.gov Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) would be the primary tools for the structural confirmation of this compound and its research metabolites. outsourcedpharma.comnih.gov
NMR spectroscopy, particularly ¹H-NMR and ¹³C-NMR, would provide detailed information about the molecular structure of this compound. mdpi.com By analyzing the chemical shifts, coupling constants, and integration of the NMR signals, the connectivity of atoms within the molecule can be determined. mdpi.com Advanced 2D-NMR techniques, such as COSY, HSQC, and HMBC, could be employed for a more comprehensive structural assignment, especially for complex metabolites. frontiersin.org
Mass spectrometry is a highly sensitive technique used to determine the molecular weight and elemental composition of a compound. outsourcedpharma.com High-resolution mass spectrometry (HRMS) would provide the accurate mass of this compound and its metabolites, which is crucial for confirming their molecular formulas. nptel.ac.in Tandem mass spectrometry (MS/MS) would be used to study the fragmentation patterns of these molecules, providing valuable structural information and aiding in the identification of metabolites. biotech-asia.orglongdom.org
Use of Immunoanalytical Approaches for this compound Research Applications (if applicable)
Immunoanalytical methods, such as Enzyme-Linked Immunosorbent Assay (ELISA), are highly specific and sensitive techniques that could be developed for the detection and quantification of this compound in biological samples. nih.govberthold.compromega.com The development of an immunoassay for this compound would require the production of antibodies that specifically recognize and bind to the this compound molecule. quanterix.comnih.gov
These methods are particularly useful for high-throughput screening of a large number of samples. nih.gov Depending on the research needs, either competitive or non-competitive immunoassay formats could be developed. quanterix.comnih.gov The sensitivity and specificity of the immunoassay would be highly dependent on the quality of the antibodies and the optimization of the assay conditions. nih.gov While potentially very powerful, the development of a specific immunoassay is a resource-intensive process and would only be undertaken if there is a significant research need for high-throughput analysis of this compound.
Advancements in Bioanalytical Techniques for Enhanced Sensitivity in this compound Studies
Modern bioanalytical techniques have significantly advanced, offering enhanced sensitivity and selectivity for the analysis of drugs and their metabolites in complex biological matrices. nih.govresearchgate.net For this compound research, the coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) would be the state-of-the-art method for achieving the highest sensitivity and specificity. biotech-asia.orglongdom.orgnih.gov
LC-MS/MS methods are capable of detecting and quantifying compounds at very low concentrations (picogram to femtogram levels), which is essential for pharmacokinetic and metabolic studies. nih.govprinsesmaximacentrum.nlresearchgate.net The development of an LC-MS/MS method for this compound would involve careful optimization of both the chromatographic separation and the mass spectrometric detection parameters. researchgate.net This would include selecting the appropriate ionization source (e.g., electrospray ionization - ESI) and optimizing the collision energy for fragmentation in the tandem mass spectrometer. biotech-asia.org The use of a stable isotope-labeled internal standard would be crucial for ensuring the accuracy and precision of the quantification. researchgate.net
Recent advancements such as ultra-high-performance liquid chromatography (UHPLC) can offer faster analysis times and improved resolution. lu.se Furthermore, high-resolution mass spectrometry can provide an additional layer of confidence in the identification of metabolites. criver.com
Challenges in Preclinical Research and Future Research Directions for Noberastine
Unanswered Questions Regarding the Fine-Tuned Molecular Mechanism of Noberastine (B1679381)
While this compound is known to be a potent and specific peripheral H1-receptor antagonist, the precise details of its molecular interactions remain a subject of further scientific inquiry. nih.gov A key characteristic of this compound's pharmacodynamics is its slow reversible binding (SRB) to the H1 receptor. researchgate.netnih.gov This kinetic property, where the drug-receptor complex forms and dissociates at a slow rate, is thought to contribute to its prolonged duration of action. researchgate.netnih.gov However, several questions regarding this fine-tuned mechanism are yet to be fully elucidated:
The specific amino acid residues within the H1 receptor that are critical for the slow dissociation kinetics of this compound have not been definitively identified. Understanding these key interactions could provide a more detailed picture of its binding mode.
The conformational changes induced in the H1 receptor upon this compound binding, and how these changes contribute to the stabilization of the inactive state of the receptor, are not fully understood.
The extent to which this compound acts as an inverse agonist versus a neutral antagonist at the H1 receptor is an area that warrants further investigation. While many second-generation antihistamines exhibit inverse agonism, the specific activity of this compound in this regard is not extensively documented. nih.gov
Pharmacodynamic modeling has been applied to describe the relationship between this compound concentrations and its antihistaminic effects, with the SRB model providing a good fit for the observed prolonged responses. researchgate.netnih.gov Further research leveraging advanced computational modeling and structural biology techniques could provide deeper insights into these unanswered questions.
Methodological Challenges in Establishing Robust Preclinical Models for this compound's Specific Activities
The translation of preclinical findings to clinical efficacy is a significant challenge in drug development, and this was likely a factor in the evaluation of this compound. nih.gov Establishing robust preclinical models that accurately predict human responses to antihistamines presents several methodological hurdles:
Species-specific differences in histamine (B1213489) receptor pharmacology and immune responses can limit the predictive value of animal models. While guinea pigs and rodents are commonly used, the direct translation of efficacy and potential side effects to humans is not always straightforward. researchgate.net
Modeling the full spectrum of allergic rhinitis symptoms in animals is challenging. While models can replicate certain aspects, such as histamine-induced bronchoconstriction or skin reactions, capturing the subjective symptoms experienced by humans, like nasal congestion and itching, is difficult.
Assessing the potential for central nervous system (CNS) side effects, such as sedation, requires sophisticated preclinical models. While second-generation antihistamines are designed to have limited brain penetration, subtle cognitive effects can be difficult to detect in standard animal behavioral tests. nih.govsemanticscholar.org More advanced techniques, such as neurophysiological measurements, may be necessary to fully characterize the CNS safety profile. nih.gov
The development of more refined in vitro and in vivo models that better mimic the human allergic response and blood-brain barrier function would be crucial for more accurately predicting the clinical performance of compounds like this compound.
Potential for Novel Analogue Development Based on this compound's Core Structure
This compound belongs to the benzimidazole (B57391) class of compounds, a versatile scaffold in medicinal chemistry with a wide range of biological activities. biotech-asia.orgarabjchem.orgresearchgate.net The core structure of this compound offers numerous possibilities for the development of novel analogues with potentially improved properties or new therapeutic applications. Key strategies for analogue development could include:
Modification of substituents on the benzimidazole ring system to enhance potency, selectivity, or pharmacokinetic properties. Structure-activity relationship (SAR) studies on benzimidazole derivatives have shown that modifications at various positions can significantly impact their biological activity. nih.gov
Synthesis of analogues with altered physicochemical properties to optimize absorption, distribution, metabolism, and excretion (ADME) profiles. This could involve creating molecules that are less susceptible to metabolic enzymes or have improved bioavailability.
Designing hybrid molecules that combine the pharmacophore of this compound with other active moieties to create multi-target drugs. This approach could be used to develop agents with both antihistaminic and anti-inflammatory properties, for example. nih.govmdpi.commdpi.com
The synthesis of new brassinosteroid 24-norcholane type analogues conjugated with benzoate (B1203000) groups is an example of how structural modifications can be explored to generate novel compounds with specific biological activities. mdpi.com A similar approach could be applied to the this compound scaffold.
Below is a table of potential modifications to the this compound core structure and their hypothetical impact:
| Structural Modification | Potential Impact | Rationale |
| Introduction of polar functional groups | Reduced CNS penetration | Decrease lipophilicity to limit crossing of the blood-brain barrier. |
| Alteration of the piperidine (B6355638) substituent | Modified receptor binding affinity and selectivity | The piperidine moiety is crucial for interaction with the H1 receptor. |
| Bioisosteric replacement of the benzimidazole ring | Improved metabolic stability | Reduce susceptibility to cytochrome P450 enzymes. |
| Conjugation with anti-inflammatory moieties | Dual-action therapeutic | Combine antihistaminic effects with other beneficial properties for allergic diseases. |
Exploration of New Preclinical Applications Beyond Traditional Antihistaminic Roles
The therapeutic potential of second-generation antihistamines may extend beyond their primary role in treating allergic conditions. There is growing interest in the non-antihistaminic properties of these drugs, which could open up new avenues for preclinical research with this compound and its analogues. nih.gov Potential new applications to explore include:
Anti-inflammatory effects: Some antihistamines have been shown to modulate the production of inflammatory cytokines and adhesion molecules, suggesting a role in inflammatory disorders beyond allergy. biotech-asia.orgarabjchem.org
Anticancer properties: The benzimidazole scaffold is present in a number of compounds with demonstrated anticancer activity. biotech-asia.orgresearchgate.net Preclinical studies could investigate whether this compound or its derivatives exhibit any antiproliferative or pro-apoptotic effects in cancer cell lines.
Immuno-oncology: Recent research has suggested that H1-antihistamines may enhance the efficacy of immunotherapy in cancer treatment by modulating the tumor microenvironment. nih.gov
Neurological disorders: Given that histamine is a neurotransmitter, exploring the effects of peripherally restricted H1-receptor antagonists in models of neurological conditions where histamine pathways are implicated could be a novel research direction. nih.gov
The table below summarizes potential novel preclinical applications for this compound and related compounds:
| Potential Application | Underlying Rationale | Preclinical Models for Investigation |
| Chronic Inflammatory Diseases | Modulation of cytokine and chemokine release. | Animal models of arthritis, inflammatory bowel disease. |
| Oncology | Inhibition of cell proliferation, induction of apoptosis. | Cancer cell line proliferation assays, tumor xenograft models. |
| Immuno-oncology Adjuvant | Enhancement of T-cell mediated anti-tumor immunity. | Co-culture systems with immune and cancer cells, syngeneic tumor models. |
| Neurodegenerative Diseases | Modulation of neuroinflammation. | Cellular and animal models of Alzheimer's or Parkinson's disease. |
Strategies for Bridging Preclinical Findings to Future Research Endeavors
To effectively translate preclinical findings into successful clinical development for any future analogues or new applications of this compound, a robust and integrated strategy is essential. acmedsci.ac.uk Key components of such a strategy would include:
Early and continuous pharmacokinetic/pharmacodynamic (PK/PD) modeling: Integrating PK/PD modeling throughout the preclinical development process can help in understanding the exposure-response relationship and in predicting effective doses in humans. researchgate.netnih.gov
Use of humanized preclinical models: Employing in vitro models with human cells and tissues, as well as humanized animal models, can improve the predictive validity of preclinical studies.
Identification and validation of translational biomarkers: Establishing biomarkers that can be measured in both preclinical models and human clinical trials can provide a crucial link between early-stage research and clinical outcomes.
Adoption of innovative clinical trial designs: Adaptive trial designs and other novel approaches can make early-phase clinical studies more efficient and informative. clinicaltrials.gov
Discussion of Factors Contributing to Discontinued (B1498344) Research Development of this compound
The discontinuation of this compound's development, despite positive clinical trial results for allergic rhinitis, was likely influenced by a combination of commercial and strategic factors rather than significant safety or efficacy concerns. nih.govnih.gov this compound was structurally derived from astemizole (B1665302), another antihistamine developed by Janssen Pharmaceutica. nih.gov The development and eventual withdrawal of astemizole from the market provide important context for the likely fate of this compound.
Astemizole was withdrawn from worldwide markets due to safety concerns, specifically the risk of fatal cardiac arrhythmias when taken in high doses or with certain other medications. nih.gov This led to a more stringent regulatory environment for antihistamines and a heightened focus on cardiovascular safety.
Furthermore, the market for second-generation antihistamines was becoming increasingly crowded. nih.gov A spokesperson for Janssen stated that the withdrawal of astemizole was a "voluntary business decision" influenced by the competitive landscape. nih.gov It is highly probable that similar strategic business considerations played a significant role in the decision to halt the development of this compound. The investment required for late-stage clinical trials and global marketing may have been deemed too high in a competitive market, especially for a compound that, while effective, may not have offered a significant enough advantage over existing therapies to guarantee a substantial return on investment.
Q & A
Basic Research Questions
Q. What validated analytical methods are recommended for quantifying Noberastine in complex biological matrices?
- Methodology : Use high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) for high sensitivity and specificity. Validate assays per ICH guidelines, including parameters like linearity (R² ≥ 0.99), precision (%CV < 15%), and recovery rates (85–115%) in plasma or tissue homogenates. Include internal standards (e.g., deuterated analogs) to correct for matrix effects .
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
- Methodology : Employ design of experiments (DoE) to evaluate reaction parameters (temperature, solvent polarity, catalyst loading). Use orthogonal analytical techniques (NMR, FTIR) to confirm intermediate structures. Purification via recrystallization or preparative HPLC with purity thresholds >98% (w/w) should be documented, including spectral data for all novel intermediates .
Q. What in vitro models are suitable for preliminary pharmacological profiling of this compound?
- Methodology : Prioritize cell lines expressing target receptors (e.g., HEK293 for GPCR assays) with dose-response curves (EC₅₀/IC₅₀ calculations). Include positive/negative controls and assess cytotoxicity (MTT assay) at relevant concentrations. Replicate experiments ≥3 times to ensure statistical power (p < 0.05) .
Advanced Research Questions
Q. How should researchers address contradictions between in vitro potency and in vivo efficacy of this compound?
- Methodology : Conduct pharmacokinetic/pharmacodynamic (PK/PD) modeling to identify bioavailability or metabolite interference. Compare plasma exposure (AUC, Cₘₐₓ) with in vitro IC₅₀ values. Use knock-out animal models to isolate target pathways and perform tissue distribution studies to assess penetration barriers .
Q. What statistical frameworks are optimal for analyzing dose-dependent adverse effects in this compound preclinical studies?
- Methodology : Apply mixed-effects models to account for inter-subject variability. Use benchmark dose (BMD) analysis for toxicity thresholds, with confidence intervals (95% CI) to quantify uncertainty. Include Kaplan-Meier survival curves for longitudinal data and Cox proportional hazards models for risk stratification .
Q. How can researchers design a robust translational study to bridge this compound’s preclinical and clinical outcomes?
- Methodology : Use allometric scaling to extrapolate doses from animal models to humans, adjusted for species-specific metabolic rates. Incorporate biomarker validation (e.g., receptor occupancy via PET imaging) and adaptive trial designs to refine dosing regimens based on interim analyses .
Q. What strategies mitigate batch-to-batch variability in this compound formulation development?
- Methodology : Implement quality-by-design (QbD) principles, identifying critical material attributes (e.g., particle size distribution) via risk assessment (Ishikawa diagrams). Use near-infrared (NIR) spectroscopy for real-time monitoring and multivariate analysis (PCA, PLS) to correlate process parameters with stability outcomes .
Q. How should conflicting data on this compound’s mechanism of action be resolved?
- Methodology : Perform target deconvolution using CRISPR-Cas9 screens or proteomic profiling (e.g., SILAC). Validate findings with orthogonal assays (e.g., SPR for binding kinetics, RNA-seq for pathway enrichment). Publish negative results to clarify contextual dependencies (e.g., cell type-specific effects) .
Methodological Best Practices
- Data Integrity : Archive raw datasets (e.g., NMR spectra, chromatograms) in FAIR-compliant repositories with unique DOIs. Use electronic lab notebooks (ELNs) for audit trails .
- Reproducibility : Pre-register study protocols on platforms like Open Science Framework (OSF). Include detailed experimental sections with reagent LOT numbers and equipment calibration dates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
